molecular formula C9H14F3NO2 B13009845 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)-

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)-

Cat. No.: B13009845
M. Wt: 225.21 g/mol
InChI Key: KGSYPTNWBKUZLM-MRVPVSSYSA-N
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Description

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- is a synthetic organic compound with the molecular formula C9H14F3NO2 and a molecular weight of 225.21 g/mol . This compound is characterized by the presence of an azetidine ring, a trifluoromethyl group, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The azetidine ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in scientific research .

Biological Activity

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound is characterized by the azetidine ring structure, which contributes to its biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tert-butyl ester provides a protective group that can influence bioavailability.

Research indicates that compounds similar to 2-azetidinecarboxylic acid can interact with various biological targets:

  • Protein Synthesis Interference : As a proline analogue, it can be incorporated into proteins in place of proline. This substitution can lead to altered protein folding and function, potentially causing teratogenic effects in certain biological systems .
  • Nuclear Receptor Modulation : The compound has been studied for its effects on nuclear receptors such as NURR-1, which is involved in neurodegenerative diseases. Its ability to modulate these receptors may provide therapeutic avenues for conditions like Parkinson's disease and multiple sclerosis .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Neuroprotective Effects : Due to its interaction with NURR-1 receptors, it may offer neuroprotective benefits in disorders characterized by dopaminergic degeneration.
  • Antimicrobial Activity : While specific data on this compound is limited, related azetidine derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Study on Proline Mimics

A comprehensive review highlighted the role of azetidine-2-carboxylic acid (A2C) as a proline mimic. In this context, A2C was shown to replace proline in protein synthesis, leading to potential immunogenic responses linked to diseases such as multiple sclerosis. The study emphasized the need for further research into the implications of A2C in human health and disease .

Antibacterial Properties

Research into azetidine derivatives has revealed significant antibacterial properties. For instance, certain synthesized azetidine compounds exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into therapeutic agents against resistant bacterial strains .

Data Tables

PropertyValue
Molecular FormulaC10H12F3N
Molecular Weight221.20 g/mol
pKaPredicted at 14.82
SolubilityModerate in organic solvents
Biological ActivityObserved Effect
Proline MimicryAlters protein synthesis
NURR-1 ModulationPotential neuroprotective effects
Antibacterial ActivityEffective against MRSA

Properties

Molecular Formula

C9H14F3NO2

Molecular Weight

225.21 g/mol

IUPAC Name

tert-butyl (2R)-2-(trifluoromethyl)azetidine-2-carboxylate

InChI

InChI=1S/C9H14F3NO2/c1-7(2,3)15-6(14)8(4-5-13-8)9(10,11)12/h13H,4-5H2,1-3H3/t8-/m1/s1

InChI Key

KGSYPTNWBKUZLM-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@]1(CCN1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)C1(CCN1)C(F)(F)F

Origin of Product

United States

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